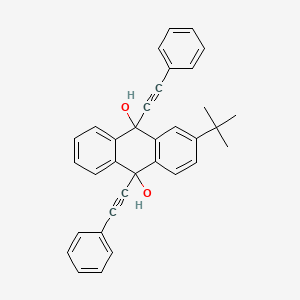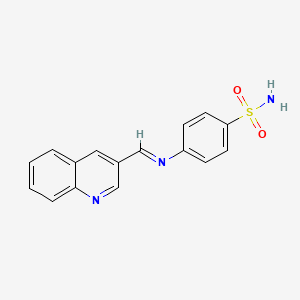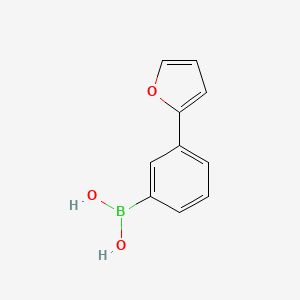
2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is a complex organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes tert-butyl groups and phenylethynyl substituents attached to an anthracene core. It is known for its strong fluorescence properties and is often used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol typically involves multiple steps of organic reactions. One common method includes the following steps:
Starting Materials: Anthracene, tert-butyl bromide, and phenylacetylene.
Step 1: Bromination of anthracene to form 9,10-dibromoanthracene.
Step 2: Substitution reaction with tert-butyl bromide to introduce tert-butyl groups at the 2-position.
Step 3: Sonogashira coupling reaction with phenylacetylene to attach phenylethynyl groups at the 9 and 10 positions.
Step 4: Hydroxylation to introduce hydroxyl groups at the 9 and 10 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenylethynyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of substituted phenylethynyl derivatives.
科学的研究の応用
2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in fluorescence microscopy for imaging biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The compound exerts its effects primarily through its strong fluorescence properties. The phenylethynyl groups enhance the conjugation and rigidity of the molecule, leading to high fluorescence quantum yields. The tert-butyl groups provide steric hindrance, preventing aggregation and quenching of fluorescence. The hydroxyl groups can participate in hydrogen bonding, further stabilizing the molecule in various environments.
類似化合物との比較
Similar Compounds
2-Tert-butyl-9,10-bis(2-biphenyl)anthracene: Similar structure but with biphenyl groups instead of phenylethynyl groups.
2-Tert-butyl-9,10-bis(2-naphthyl)anthracene: Contains naphthyl groups instead of phenylethynyl groups.
9,10-Bis(phenylethynyl)anthracene: Lacks the tert-butyl and hydroxyl groups.
Uniqueness
2-Tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol is unique due to the combination of tert-butyl, phenylethynyl, and hydroxyl groups, which collectively enhance its fluorescence properties and stability. This makes it particularly valuable in applications requiring high-performance fluorescent materials.
特性
CAS番号 |
53134-78-4 |
|---|---|
分子式 |
C34H28O2 |
分子量 |
468.6 g/mol |
IUPAC名 |
2-tert-butyl-9,10-bis(2-phenylethynyl)anthracene-9,10-diol |
InChI |
InChI=1S/C34H28O2/c1-32(2,3)27-18-19-30-31(24-27)34(36,23-21-26-14-8-5-9-15-26)29-17-11-10-16-28(29)33(30,35)22-20-25-12-6-4-7-13-25/h4-19,24,35-36H,1-3H3 |
InChIキー |
LWUZJNVYLHZNBG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(C3=CC=CC=C3C2(C#CC4=CC=CC=C4)O)(C#CC5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)

![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)

![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)


![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)


